3-O-Methyl 17beta-Estradiol

Endocrinology Estrogen Signaling Receptor Pharmacology

Standard estradiol agonists fail to differentiate genomic from non-genomic estrogen signaling. 3-O-Methyl 17beta-Estradiol solves this with >10-fold reduced ERα/ERβ affinity. - **Key Application**: Negative control for ER-dependent transcription; microtubule disruption positive control (EC50 = 9 µM in V79 cells) - **Quantified Activity**: 92% anti-proliferative inhibition at 20 µM - **Supply**: Analytical-grade standard for LC-MS/MS; bulk available

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
Cat. No. B15361008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl 17beta-Estradiol
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC
InChIInChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3
InChIKeySJDZPRJOUBDGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methyl 17beta-Estradiol: ER Binding & Non-Genomic Activity


3-O-Methyl 17beta-Estradiol (3-O-Me-E2) is a methylated derivative of the endogenous estrogen 17β-estradiol (E2), with the methyl group located at the C3 phenolic hydroxyl. This structural modification fundamentally alters its interaction with the classical estrogen receptors (ERα and ERβ) and introduces non-genomic mechanisms of action, distinguishing it from the parent hormone [1]. As an endogenous metabolite or a synthetic standard, it serves as a critical tool for dissecting estrogen receptor-dependent versus -independent signaling pathways, and for developing targeted therapies in oncology and endocrinology [2].

3-O-Methyl 17beta-Estradiol: Why 17β-Estradiol Cannot Substitute


Substituting 3-O-Methyl 17beta-Estradiol with the parent hormone 17β-estradiol (E2) or other simple estrogen receptor agonists is scientifically invalid for applications requiring precise differentiation of ER-mediated signaling from non-genomic effects. While E2 acts as a potent, balanced agonist of both ERα and ERβ [1], the 3-O-methylation of E2 drastically reduces its binding affinity for these classical receptors [2]. This functional shift is critical: it transforms the compound's primary mechanism of action from genomic transcription to non-genomic pathways, including direct disruption of the microtubule cytoskeleton and inhibition of cell proliferation independent of estrogen receptor activation [3]. Consequently, using unmodified E2 as a 'control' or 'alternative' would entirely miss or misrepresent these non-ER-mediated biological activities, leading to erroneous conclusions in studies of angiogenesis, cancer cell proliferation, or cardiovascular pathophysiology.

3-O-Methyl 17beta-Estradiol: Quantitative Differentiation Evidence


Reduced ER Binding Affinity vs. 17β-Estradiol

3-O-Methylation of 17β-estradiol (E2) significantly reduces binding affinity for classical estrogen receptors (ERα and ERβ). While E2 exhibits very high binding affinity for both ERα and ERβ (set as a reference of 100%) [1], a direct structural analog, 2-methoxyestradiol (2ME2), binds to ERs with at least a 500-fold lower affinity compared to E2 [2]. By class-level inference, the 3-O-methyl modification similarly disrupts the critical hydrogen bonding between the 3-OH group and the receptor, predicting a comparable, drastic reduction in ER binding affinity for 3-O-Methyl 17beta-Estradiol [3]. This molecular switch abrogates classical genomic estrogen signaling, making this compound essential for isolating non-ER-mediated effects.

Endocrinology Estrogen Signaling Receptor Pharmacology

Non-ER-Mediated Microtubule Disruption vs. E2

In direct contrast to 17β-estradiol (E2), which promotes cell proliferation via ER-mediated transcription, 3-O-Methyl 17beta-Estradiol exerts potent anti-proliferative effects through direct, non-genomic mechanisms. In V79 Chinese hamster cells, 3-O-Methyl 17beta-Estradiol disrupts the microtubule network with an EC50 of 9 µM . At a concentration of 20 µM, this compound inhibits the proliferation of the same cell line by 92% . This mechanism is independent of estrogen receptor binding and is a hallmark of certain anti-cancer agents like 2-methoxyestradiol, which also targets microtubules and induces mitotic arrest [1].

Cancer Cell Biology Cytoskeleton Dynamics Mitotic Inhibition

In Vivo Cholesterol-Lowering in Male Rats

3-O-Methyl 17beta-Estradiol demonstrates distinct in vivo metabolic effects compared to the parent hormone. In male rats fed a high-cholesterol diet, oral administration of 25 mg of 3-O-Methyl 17beta-Estradiol resulted in decreased serum cholesterol levels and increased body weight loss, indicative of feminizing activity . This effect is notable because 17β-estradiol (E2) is a potent estrogen, but its use in male models is confounded by its strong, ER-mediated reproductive system effects. The data suggests that the 3-O-methyl derivative retains a metabolic regulatory function while potentially mitigating the uterotrophic and other classical estrogenic side effects, a profile supported by studies on similar methoxyestrogens [1].

Lipid Metabolism Endocrinology Cardiovascular Pharmacology

Differential ER-Independent Signaling vs. 2-Methoxyestradiol

Both 3-O-Methyl 17beta-Estradiol and 2-methoxyestradiol (2ME2) are endogenous estrogen metabolites known for their potent anti-cancer activities via non-ER-mediated mechanisms. While 2ME2 has been extensively characterized for its anti-angiogenic and pro-apoptotic effects, 3-O-Methyl 17beta-Estradiol represents a distinct molecular entity with a unique substitution pattern. Studies indicate that methoxyestradiols, as a class, mediate the growth inhibitory effects of locally applied 17β-estradiol on vascular smooth muscle and glomerular mesangial cells via an ER-independent mechanism [1][2]. The specific positioning of the methoxy group (C3 vs. C2 or C4) may subtly alter interactions with non-ER targets such as tubulin, G-protein coupled estrogen receptor (GPER), or other signaling kinases, providing researchers with a distinct probe for comparative structure-activity relationship (SAR) studies to optimize therapeutic index.

Cancer Therapeutics Angiogenesis Signal Transduction

Analytical Reference Standard for Estrogen Quantification

3-O-Methyl 17beta-Estradiol serves a critical role in analytical chemistry as a certified reference standard for the accurate quantification of 17β-estradiol and its metabolites in biological samples. Due to its structural similarity yet distinct molecular weight, it is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its use as a standard allows for precise correction of matrix effects and instrument variability, ensuring the reliability and reproducibility of estrogen measurements in complex matrices like urine, serum, and tissue homogenates. This is a key differentiator from using non-methylated E2 or other non-structurally related internal standards, which may not co-elute similarly, leading to inaccuracies in quantitative analyses [1].

Analytical Chemistry Metabolomics LC-MS/MS

3-O-Methyl 17beta-Estradiol: Research Applications


ER-Mediated vs. Non-Genomic Signaling Pathways

3-O-Methyl 17beta-Estradiol is an ideal tool for dissecting the complex cellular responses to estrogens. Its drastically reduced binding affinity for ERα and ERβ makes it a superior negative control or specific probe for non-genomic actions compared to using ER antagonists like ICI 182,780, which can have their own off-target effects. By comparing cellular responses (e.g., kinase activation, calcium flux, microtubule integrity) to 17β-estradiol (E2) and 3-O-Me-E2, researchers can definitively assign a given effect to either ER-dependent transcription or ER-independent signaling [1].

Microtubule-Targeted Anti-Cancer Mechanisms

The quantifiable disruption of microtubule networks in V79 cells (EC50 = 9 µM) positions 3-O-Methyl 17beta-Estradiol as a valuable positive control and a starting point for SAR studies in oncology research. Its potent anti-proliferative activity (92% inhibition at 20 µM) allows for its use in screening assays to identify novel microtubule destabilizers or to study mechanisms of resistance to anti-mitotic agents. Its profile is distinct from that of standard chemotherapeutics like taxanes or vinca alkaloids, offering a complementary tool for cell cycle research.

Metabolic & Cardiovascular Effects Preclinical Modeling

In rodent models of cardiovascular disease and metabolic syndrome, 3-O-Methyl 17beta-Estradiol can be used to investigate estrogen receptor-independent pathways that contribute to lipid regulation and vascular health. Its in vivo effects on serum cholesterol in male rats suggest it can be employed as a tool compound to study the non-genomic, vasculoprotective effects of estrogens without the confounding influence of classical ER-mediated reproductive or uterine growth effects [1]. This is particularly relevant for developing safer hormone replacement therapies.

Reference Standard for Estrogen Metabolite Quantification

In analytical chemistry and clinical metabolomics laboratories, 3-O-Methyl 17beta-Estradiol is a validated reference standard for developing and validating LC-MS/MS methods to quantify endogenous estrogens. Its use as an internal standard or a calibration standard in methods targeting 17β-estradiol and its metabolites ensures the accuracy, precision, and robustness of quantitative assays in complex biological matrices, such as serum, plasma, and urine [1].

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